4-methyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
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Description
4-methyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a useful research compound. Its molecular formula is C22H20N6O and its molecular weight is 384.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.16985928 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of this compound is the RET (c-RET) protein , a receptor tyrosine kinase . RET plays a crucial role in cell survival, differentiation, and proliferation . It is involved in the development of several tissues, including the nervous and immune systems .
Mode of Action
The compound acts as a highly efficient and selective inhibitor of RET . It binds to the RET protein, inhibiting its activity . This inhibition disrupts the signaling pathways that RET is involved in, leading to changes in cell behavior .
Biochemical Pathways
The inhibition of RET disrupts several biochemical pathways. RET is involved in multiple signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways , which are critical for cell survival and proliferation . By inhibiting RET, the compound can disrupt these pathways, leading to reduced cell proliferation and survival .
Pharmacokinetics
The compound has good solubility in DMSO, with a concentration of at least 100 mg/mL . It is insoluble in water
Result of Action
The result of the compound’s action is the inhibition of cell proliferation in cells with RET mutations . This can lead to the death of these cells, which can be beneficial in the treatment of diseases like cancer where uncontrolled cell proliferation is a problem .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the compound’s solubility can affect its bioavailability and therefore its efficacy . Additionally, the compound’s stability can be affected by factors such as temperature and pH . .
Biochemical Analysis
Biochemical Properties
Similar compounds with pyrazole rings have been shown to interact with various enzymes, proteins, and other biomolecules . These interactions can influence the course of biochemical reactions, although the specific nature of these interactions depends on the exact structure of the compound and the biomolecules it interacts with .
Cellular Effects
Similar compounds have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can be significant, as they can alter the behavior of cells and potentially contribute to various biological phenomena .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These mechanisms can have significant effects on the behavior of cells and the course of biochemical reactions .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have effects that change over time, including changes in stability, degradation, and long-term effects on cellular function . These temporal effects can be important for understanding the behavior of this compound in biological systems .
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses . These dosage effects can be important for understanding the safety and efficacy of this compound .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux and metabolite levels . These metabolic effects can be important for understanding the behavior of this compound in biological systems .
Transport and Distribution
Similar compounds have been shown to interact with various transporters and binding proteins, and to have effects on their localization or accumulation . These transport and distribution effects can be important for understanding the behavior of this compound in biological systems .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles by targeting signals or post-translational modifications . These localization effects can have significant impacts on the activity or function of this compound .
Properties
IUPAC Name |
4-methyl-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c1-15-3-5-17(6-4-15)22(29)24-19-9-7-18(8-10-19)23-20-11-12-21(26-25-20)28-14-13-16(2)27-28/h3-14H,1-2H3,(H,23,25)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDNAFQKMMZFSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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